8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
Description
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]dec-6-ene core substituted with a methyl group and a benzenesulfonyl moiety at the 8-position. The benzenesulfonyl group imparts strong electron-withdrawing properties, influencing the compound’s reactivity and stability. This structure is relevant in synthetic organic chemistry, particularly in the development of intermediates for pharmaceuticals or agrochemicals.
Properties
CAS No. |
81841-91-0 |
|---|---|
Molecular Formula |
C15H18O4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C15H18O4S/c1-14(20(16,17)13-5-3-2-4-6-13)7-9-15(10-8-14)18-11-12-19-15/h2-7,9H,8,10-12H2,1H3 |
InChI Key |
UOANCOBWKQIHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Intermediate Synthesis
The synthesis begins with the preparation of 1,4-dioxaspiro[4.5]dec-6-ene derivatives. A common precursor, 1,4-dioxaspiro[4.5]decan-8-one, serves as a versatile starting material. This ketone undergoes nucleophilic additions or reductions to introduce substituents at the 8-position. For example, Grignard reagents like methylmagnesium bromide can add to the carbonyl group, yielding 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Subsequent dehydration or functionalization steps generate intermediates with reactive sites for sulfonylation.
Sulfonylation via Nucleophilic Substitution
A pivotal step involves introducing the benzenesulfonyl group. In the seminal method reported in Tetrahedron Letters (1982), the hydroxyl group of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol is activated as a leaving group (e.g., tosylate or mesylate) before displacement by benzenesulfinate. For instance:
- Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane with pyridine converts the alcohol to 8-(4-methylbenzenesulfonate)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene.
- Displacement : Reacting the tosylate with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, yielding the target sulfone.
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, pyridine, CH₂Cl₂ | 85% | |
| Sulfinate Substitution | Na benzenesulfinate, DMF, 80°C | 78% |
Alternative Pathways: Direct Sulfonylation
Friedel-Crafts Sulfonylation
In a modified approach, the spirocyclic ketone undergoes concurrent methyl and sulfonyl group introduction via a tandem Grignard addition-sulfonylation sequence. Treatment of 1,4-dioxaspiro[4.5]decan-8-one with methylmagnesium bromide followed by benzenesulfonyl chloride in the presence of boron trifluoride etherate affords the geminal disubstituted product. This one-pot method simplifies purification but requires precise stoichiometry to avoid over-sulfonylation.
Oxidative Methods
Oxidation of a sulfide precursor represents another route, though less commonly reported. For example, 8-methyl-8-(phenylthio)-1,4-dioxaspiro[4.5]dec-6-ene, synthesized via thiol-Michael addition, is oxidized with meta-chloroperbenzoic acid (mCPBA) to yield the sulfone. This method avoids harsh substitution conditions but necessitates additional steps to install the thioether.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tandem Grignard-Sulfonylation | MeMgBr, PhSO₂Cl, BF₃·Et₂O, THF | 65% | |
| Sulfide Oxidation | mCPBA, CH₂Cl₂, 0°C to rt | 58% |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance sulfinate reactivity in substitution reactions, while dichloromethane or toluene is preferred for Lewis acid-mediated processes. Elevated temperatures (70–80°C) improve reaction rates but may promote side reactions such as elimination.
Catalytic Systems
Boron trifluoride etherate proves effective in Friedel-Crafts-type sulfonylation, likely by activating the sulfonyl chloride electrophile. Alternatively, triethylamine serves as a mild base to scavenge HCl generated during sulfonylation, preventing acid-mediated ring-opening of the dioxolane.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Distinct singlet for the geminal methyl group (δ 1.4–1.6 ppm) and aromatic protons (δ 7.5–8.0 ppm).
- MS (EI) : Molecular ion peak at m/z 294.09 (M⁺).
- IR : Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹.
Challenges and Side Reactions
- Elimination : Under basic conditions, the 8-position may undergo β-elimination to form 1,4-dioxaspiro[4.5]dec-6-ene, necessitating careful pH control.
- Over-Sulfonylation : Excess sulfonyl chloride leads to di-sulfonylated byproducts, detectable via TLC or HPLC.
Scale-Up and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic sulfonylation steps. A 2024 pilot study achieved 72% isolated yield using a tubular reactor with immobilized BF₃ catalyst, highlighting scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Some derivatives exhibit antibacterial, antifungal, and antiviral activities, which are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the spirocyclic structure can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key spirocyclic analogs and their distinguishing features:
Key Observations:
- Electronic Effects: The benzenesulfonyl group in the target compound enhances electrophilicity compared to hydroxy- or methanol-substituted analogs, making it more reactive in nucleophilic substitution reactions .
- Stereochemical Complexity : Compound 202 is synthesized enantioselectively using rhodium catalysis, highlighting the importance of chiral centers in bioactive spirocyclic systems .
- Commercial Accessibility: Compounds like 8-methyl-1,4-dioxaspiro[4.5]decane-8-methanol are commercially available, suggesting simpler synthesis or higher demand compared to the benzenesulfonyl derivative .
Physicochemical and Application-Based Differences
Research Findings and Data
Table: Comparative Analysis of Select Spirocyclic Compounds
| Parameter | This compound | (S)-8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202) | 8-Oxo-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene |
|---|---|---|---|
| Molecular Weight | ~308.4 g/mol (calculated) | 198.2 g/mol (calculated) | 224.3 g/mol (calculated) |
| Key Functional Groups | Benzenesulfonyl, methyl | Hydroxy, methyl | Oxo, trimethyl |
| Synthesis Complexity | High (requires sulfonylation) | Moderate (rhodium catalysis needed) | Low (simple ketone derivative) |
| Commercial Availability | Not listed | Not listed | Not listed |
Biological Activity
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a benzenesulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 81841-91-0 |
| Molecular Formula | C15H18O4S |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UOANCOBWKQIHQO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl moiety enhances the compound's ability to inhibit enzyme activity by forming strong interactions at the active sites of target enzymes. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Pharmacological Applications
Research indicates that derivatives of this compound may exhibit:
- Antibacterial Activity: Some studies have shown that compounds similar to this compound possess antibacterial properties that could be effective against various bacterial strains.
- Antifungal and Antiviral Properties: Preliminary data suggest potential antifungal and antiviral activities, making these derivatives candidates for therapeutic development.
- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor in biochemical studies, particularly in inhibiting acetylcholinesterase, which is relevant in neurodegenerative disease research.
Case Studies
-
Enzyme Inhibition Study:
A study focusing on the interaction of sulfonamide derivatives with acetylcholinesterase reported that compounds structurally related to this compound effectively inhibited enzyme activity. The binding affinity was assessed using molecular docking simulations, revealing significant interactions at the active site . -
Antimicrobial Activity:
In vitro studies demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis . -
Anti-inflammatory Effects:
Research involving animal models indicated that the compound could reduce inflammation markers in induced models of arthritis, suggesting a potential role in managing inflammatory diseases .
Similar Compounds
| Compound Name | CAS Number | Notable Activity |
|---|---|---|
| 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene | 33082-72-3 | Antimicrobial |
| 8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | N/A | Enzyme inhibition |
Unique Features
Compared to similar compounds, the presence of the methyl group in this compound enhances its reactivity and biological activity profile. This substitution pattern may influence binding affinity and selectivity for biological targets.
Q & A
Basic: What synthetic methodologies are most effective for preparing 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene?
Answer:
The compound is synthesized via rhodium-catalyzed 1,2-addition reactions. A key precursor, 1,4-dioxaspiro[4.5]dec-6-en-8-one (197 ), undergoes nucleophilic addition with AlMe₃ in the presence of a Rh/(R)-BINAP catalyst system. The reaction proceeds under inert conditions (e.g., THF, 55–60°C), yielding the spirocyclic alcohol intermediate, which is subsequently functionalized with a benzenesulfonyl group . Control experiments confirm that the Rh catalyst is essential: reactions without it fail to produce the desired product, as verified by NMR analysis .
Key Steps:
- Catalyst Activation : Rhodium precursor ([Rh(cod)OMe]₂) and (R)-BINAP are pre-stirred in THF to form the active catalyst.
- Reaction Workup : Post-reaction extraction with Et₂O and drying over MgSO₄ ensures product isolation.
Basic: How is the stereochemical integrity of the spirocyclic core validated during synthesis?
Answer:
Stereochemical control is achieved using chiral ligands like (R)-BINAP in the Rh-catalyzed step, which induces enantioselectivity. The configuration is confirmed via:
- ¹H/¹³C NMR : Diastereotopic protons and carbon splitting patterns (e.g., spirocyclic ether signals at δ 3.8–4.2 ppm) .
- Optical Rotation : Measured for intermediates like (S)-8-methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202 ) .
- X-ray Crystallography : Used for structurally related spiro compounds to confirm absolute configuration .
Advanced: How do reaction conditions (e.g., solvent, temperature) influence enantiomeric excess (ee) in Rh-catalyzed syntheses?
Answer:
Optimization studies reveal:
- Solvent Effects : Et₂O and THF enhance ee compared to polar aprotic solvents, likely due to better ligand-catalyst coordination .
- Temperature : Elevated temperatures (60°C) improve reaction rates but reduce ee by 5–10%, suggesting competing non-catalytic pathways .
- Catalyst Loading : Substoichiometric Rh (5 mol%) achieves >90% ee, while lower loadings (<2 mol%) lead to racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
